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This guide provides a comprehensive comparison of methods for the genetic complementation
of creS mutants in the bacterium Caulobacter crescentus. The deletion of the creS gene, which
encodes the intermediate filament-like protein crescentin, results in the loss of the bacterium's
characteristic curved rod shape, leading to a straight-rod phenotype. Complementation with a
functional creS gene restores this wild-type morphology. This guide details the experimental
protocols, presents quantitative data on the restoration of cell curvature, and illustrates the
underlying molecular mechanisms.

Performance Comparison of creS Complementation

The primary measure of successful genetic complementation of creS mutants is the restoration
of the wild-type curved cell morphology. This is typically quantified by measuring the radius of
curvature of the cells or a related geometric parameter. The following table summarizes the
expected outcomes of a typical creS complementation experiment.
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Average Distance
of Swarmer Pole to

Strain/Condition Genotype Phenotype
Surface (um) £
SEM
Wild-Type (WT) creS+ Curved Rod 1.0+0.1
creS Mutant AcreS Straight Rod 1.8+0.05
Complemented Strain  AcreS + p(creS) Curved Rod ~1.0 (expected)

Data for Wild-Type and creS Mutant strains are derived from studies on surface colonization
where the distance of the swarmer pole from a surface is used as a proxy for cell curvature.[1]
A lower value indicates a more curved cell. The value for the complemented strain is the
expected outcome based on qualitative descriptions of restored curvature in the literature.

Experimental Protocols

The most common method for genetic complementation of creS mutants involves the
introduction of a plasmid carrying the wild-type creS gene into a AcreS strain. Below are
detailed methodologies for this process.

Construction of the creS Complementation Plasmid

This protocol describes the cloning of the creS gene into a suitable expression vector for
Caulobacter crescentus.

Materials:

Caulobacter crescentus wild-type genomic DNA

High-fidelity DNA polymerase

Primers specific for the creS gene with appropriate restriction sites

A suitable E. coli - Caulobacter shuttle vector (e.g., pRKlac290, pMT335)

Restriction enzymes
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e T4 DNAligase

o Competent E. coli cells (e.g., DH5a)

o LB agar plates with appropriate antibiotics
Procedure:

» Amplification of the creS gene: Amplify the creS open reading frame and its native promoter
region from wild-type Caulobacter crescentus genomic DNA using PCR with high-fidelity
DNA polymerase. The primers should be designed to include restriction sites compatible with
the chosen shuttle vector.

e Vector and Insert Digestion: Digest both the shuttle vector and the purified PCR product with
the selected restriction enzymes.

 Ligation: Ligate the digested creS insert into the digested vector using T4 DNA ligase.

o Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and
select for transformants on LB agar plates containing the appropriate antibiotic for the shuttle
vector.

o Plasmid Verification: Isolate plasmid DNA from the resulting E. coli colonies and verify the
correct insertion of the creS gene by restriction digest and DNA sequencing.

Transformation of the creS Mutant Strain

This protocol details the introduction of the complementation plasmid into the AcreS mutant of
Caulobacter crescentus via electroporation.[2][3][4][5][6]

Materials:
o AcreS mutant Caulobacter crescentus strain
» Verified creS complementation plasmid

o PYE (Peptone-Yeast Extract) medium
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« Sterile, ice-cold 10% glycerol

o Electroporator and electroporation cuvettes (1-mm gap)

o PYE agar plates with appropriate antibiotics

Procedure:

e Culture Growth: Grow an overnight culture of the AcreS mutant strain in PYE medium.

e Preparation of Electrocompetent Cells:

[¢]

Inoculate a larger volume of PYE with the overnight culture and grow to an OD600 of 0.5-
1.0.

[¢]

Harvest the cells by centrifugation at 4°C.

[¢]

Wash the cell pellet multiple times with ice-cold, sterile 10% glycerol, centrifuging between
each wash.

[e]

Resuspend the final pellet in a small volume of ice-cold 10% glycerol to a high cell density
(approximately 101 cells/mL).

o Electroporation:

o Mix 50-100 ng of the purified creS complementation plasmid with 50 pL of the
electrocompetent AcreS cells.

o Transfer the mixture to a pre-chilled electroporation cuvette.
o Deliver an electrical pulse to the cells (e.g., 1.8 kV, 200 Q, 25 pF).[2]
e Recovery and Plating:
o Immediately after the pulse, add 1 mL of PYE medium to the cuvette to recover the cells.

o Transfer the cell suspension to a microfuge tube and incubate at 30°C for 1-2 hours with
shaking to allow for the expression of the antibiotic resistance gene.
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o Plate the recovered cells on PYE agar plates containing the appropriate antibiotic to select
for transformants.

 Verification of Complementation:
o Isolate colonies from the selection plates.

o Confirm the presence of the complementation plasmid by plasmid isolation and restriction
digest.

o Verify the restoration of the curved-rod phenotype using phase-contrast microscopy.

Mandatory Visualizations

Experimental Workflow for Genetic Complementation of
creS Mutants

Plasmid Construction

Restriction Digest
of Shuttle Vector

PCR Amplification Restriction Digest igation
of creS gene of creS PCR product

Complementation of AcreS Mutant
Y
Prepare Electrocompetent Electroporation Recovery and Selection Phenotypic Verification
AcreS C. crescentus

Click to download full resolution via product page

Caption: Workflow for the genetic complementation of creS mutants.
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Caption: CreS localization and function in determining cell curvature.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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